molecular formula C19H26N4O2 B10863292 (4Z)-5-methyl-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10863292
M. Wt: 342.4 g/mol
InChI Key: VJOFEIDSOWTSTO-UHFFFAOYSA-N
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Description

The compound (4Z)-5-methyl-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic molecule with a complex structure It features a pyrazolone core, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-5-methyl-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps:

    Formation of the Pyrazolone Core: The initial step involves the condensation of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazolone ring.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Morpholinyl Propyl Group: This step involves the nucleophilic substitution of a halogenated precursor with morpholine, followed by coupling with the pyrazolone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazolone ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholinyl propyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: The major product would be a carboxylic acid derivative.

    Reduction: The major product would be an alcohol derivative.

    Substitution: The major products would depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

Medically, this compound has potential applications as a therapeutic agent. Its structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which (4Z)-5-methyl-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-1-(1,3-benzothiazol-2-yl)-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-3-propyl-4,5-dihydro-1H-pyrazol-5-one
  • (4Z)-2-(4-Methoxyphenyl)-4-(1-{[3-(4-morpholinyl)propyl]amino}ethylidene)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Uniqueness

The uniqueness of (4Z)-5-methyl-4-(1-{[3-(morpholin-4-yl)propyl]amino}ethylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern and the presence of the morpholinyl propyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

By comparing it with similar compounds, researchers can identify unique interactions and properties that can be leveraged for specific applications, enhancing its utility in various scientific and industrial fields.

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

5-methyl-4-[C-methyl-N-(3-morpholin-4-ylpropyl)carbonimidoyl]-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C19H26N4O2/c1-15(20-9-6-10-22-11-13-25-14-12-22)18-16(2)21-23(19(18)24)17-7-4-3-5-8-17/h3-5,7-8,21H,6,9-14H2,1-2H3

InChI Key

VJOFEIDSOWTSTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=NCCCN3CCOCC3)C

Origin of Product

United States

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